1,1,1,4,4,4-Hexafluoro-2-butanone

Description

BenchChem offers high-quality 1,1,1,4,4,4-Hexafluoro-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,4,4,4-Hexafluoro-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

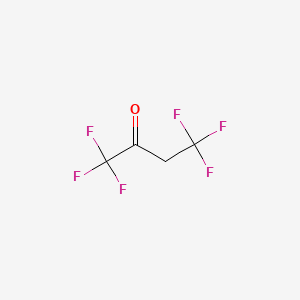

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,4,4,4-hexafluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTVISAIMBSMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075240 | |

| Record name | 3H,3H-Perfluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-49-7 | |

| Record name | 2-Butanone, 1,1,1,4,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H,3H-Perfluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1,4,4,4-Hexafluoro-2-butanone: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1,1,1,4,4,4-hexafluoro-2-butanone (CAS No. 400-49-7), a fluorinated ketone of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physical properties, safety and handling protocols, a representative synthetic approach, and its strategic applications in medicinal chemistry.

Core Physicochemical Properties

1,1,1,4,4,4-Hexafluoro-2-butanone, with the molecular formula C₄H₂F₆O, is a highly fluorinated organic compound.[1][2] The presence of two trifluoromethyl groups flanking a carbonyl moiety imparts unique electronic and physical properties that are of considerable interest in synthetic and medicinal chemistry. A summary of its key physical properties is presented in Table 1. It is important to note that some reported values, particularly the boiling point, exhibit a range across different suppliers, which may be attributable to variations in measurement conditions or purity.

| Property | Value | Source(s) |

| CAS Number | 400-49-7 | [1] |

| Molecular Formula | C₄H₂F₆O | [1][2] |

| Molecular Weight | 180.05 g/mol | [2] |

| Melting Point | -56 °C | [1][2][3] |

| Boiling Point | 35.2 °C at 760 mmHg to 54.2 °C at 747 Torr | [1][4] |

| Density | 1.446 g/cm³ to 1.556 g/cm³ | [1][2][4] |

| Refractive Index | 1.275 to 1.282 | [1][4] |

| Vapor Pressure | 517 mmHg at 25 °C | [4] |

Safety, Handling, and Storage

As with any chemical, proper handling and storage of 1,1,1,4,4,4-hexafluoro-2-butanone are paramount to ensure laboratory safety. The following guidelines are based on available safety data sheets.[5]

2.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, use a suitable respirator with an organic vapor cartridge.

2.2. Handling Procedures

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[5]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.

2.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Strategic Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles.[6][7] The unique properties of the C-F bond can favorably modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[8] 1,1,1,4,4,4-Hexafluoro-2-butanone, as a hexafluorinated building block, offers a valuable scaffold for the synthesis of novel therapeutic agents.

3.1. Enhancing Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[9] Introducing trifluoromethyl groups, as present in 1,1,1,4,4,4-hexafluoro-2-butanone, can block metabolically labile sites in a drug molecule, thereby increasing its half-life and bioavailability.[9]

3.2. Modulating Lipophilicity and Bioavailability

Fluorination can have a profound effect on a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of fluorine atoms can fine-tune the lipophilicity of a drug candidate to optimize its passage through biological membranes and improve its overall bioavailability.[10]

3.3. Altering pKa and Binding Affinity

The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation of acidity/basicity can be crucial for optimizing a drug's ionization state at physiological pH, which can impact its solubility, cell permeability, and binding interactions with its target protein.[8] The electrostatic interactions of the C-F bond can also contribute to enhanced binding affinity.[10]

Conceptual Pathway for Drug Candidate Synthesis

Sources

- 1. 1,1,1,4,4,4-HEXAFLUORO-2-BUTANONE CAS#: 400-49-7 [m.chemicalbook.com]

- 2. Fluorinated compounds,CAS#:400-49-7,1,1,1,4,4,4-Hexafluorobutan-2-one [en.chemfish.com]

- 3. AB256610 | CAS 400-49-7 – abcr Gute Chemie [abcr.com]

- 4. 400-49-7 1,1,1,4,4,4-hexafluorobutan-2-one >>4>>CAS>>CAS [cas.yaoshang68.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

An In-Depth Technical Guide to the Laboratory Synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone

Introduction: The Utility and Synthetic Challenge of a Fluorinated Ketone

1,1,1,4,4,4-Hexafluoro-2-butanone is a fluorinated organic compound with significant potential in various scientific domains. The presence of two trifluoromethyl groups imparts unique electronic properties, making it a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the CF₃ groups enhances the electrophilicity of the carbonyl carbon, making it a reactive intermediate for various nucleophilic additions. However, this high reactivity also presents a significant challenge in its synthesis, demanding precise control over reaction conditions to prevent unwanted side reactions.

This guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone. The chosen synthetic strategy is based on the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation. We will delve into the mechanistic rationale behind the procedural steps, emphasizing the critical parameters for achieving a successful and reproducible outcome.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 1,1,1,4,4,4-Hexafluoro-2-butanone, can be conceptually disconnected at the C-C bond between the carbonyl group and the methyl group. This retrosynthetic step suggests a nucleophilic methyl group equivalent and an electrophilic trifluoroacetyl group equivalent as the starting synthons.

A methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), serves as an excellent nucleophilic methyl source. For the electrophilic component, trifluoroacetic anhydride ((CF₃CO)₂O) is a highly suitable and commercially available starting material.

The core of this synthesis is the nucleophilic acyl substitution reaction of methylmagnesium bromide with trifluoroacetic anhydride. The reaction is designed to be highly selective for the formation of the ketone, but it is crucial to understand and mitigate a potential side reaction: the nucleophilic addition of a second equivalent of the Grignard reagent to the newly formed ketone product, which would lead to the formation of 2-(Trifluoromethyl)-1,1,1-trifluoropropan-2-ol.

Reaction Mechanism: The Desired Pathway and a Potential Pitfall

The reaction proceeds through a two-step mechanism for the desired product. However, the reactivity of the product itself can lead to a subsequent, undesired reaction.

To favor the formation of the desired ketone, the following experimental strategies are employed:

-

Stoichiometry: A slight excess of the Grignard reagent is used to ensure complete consumption of the anhydride, but a large excess is avoided.

-

Temperature: The reaction is conducted at a low temperature to control the reactivity of the Grignard reagent and to disfavor the over-addition reaction, which typically has a higher activation energy.

-

Reverse Addition: The trifluoroacetic anhydride is added slowly to the Grignard solution. This ensures that the Grignard reagent is always in excess relative to the anhydride, but the concentration of the newly formed ketone remains low, minimizing the chance of a second addition.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Grignard chemistry and the synthesis of trifluoromethyl ketones.[1][2] Researchers should perform a thorough risk assessment before proceeding.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Amount | Molar Equivalents |

| Magnesium Turnings | Mg | 24.31 | >99% | 2.67 g | 1.1 |

| Iodomethane | CH₃I | 141.94 | >99% | 15.6 g (6.84 mL) | 1.1 |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | >99% | 21.0 g (14.2 mL) | 1.0 |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | Anhydrous | 250 mL | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Saturated | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Anhydrous | - | - |

Experimental Workflow Diagram

Step-by-Step Procedure

Part A: Preparation of Methylmagnesium Bromide

-

Glassware Preparation: All glassware (a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be oven-dried and assembled while hot under a stream of dry nitrogen.

-

Initiation: Place magnesium turnings (2.67 g, 110 mmol) in the flask. Add approximately 50 mL of anhydrous diethyl ether.

-

Grignard Formation: Dissolve iodomethane (15.6 g, 110 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the iodomethane solution to the magnesium suspension. The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Completion: Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey.

Part B: Reaction with Trifluoroacetic Anhydride

-

Cooling: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

-

Addition of Anhydride: Dissolve trifluoroacetic anhydride (21.0 g, 100 mmol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred Grignard solution over a period of 1 hour, maintaining the internal temperature below -70 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Phase Separation: Transfer the mixture to a separatory funnel. If a precipitate persists, add a small amount of concentrated HCl to dissolve the magnesium salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. Caution: The product is volatile.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield 1,1,1,4,4,4-Hexafluoro-2-butanone as a colorless liquid.

Characterization of 1,1,1,4,4,4-Hexafluoro-2-butanone

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Physical Appearance | Colorless liquid |

| Molecular Formula | C₄H₂F₆O |

| Molecular Weight | 180.05 g/mol |

| Boiling Point | ~54 °C |

| IR (Infrared) Spectroscopy | Strong C=O stretch ~1750-1770 cm⁻¹ |

| ¹H NMR (Proton NMR) | Singlet, ~2.4-2.6 ppm (3H, CH₃) |

| ¹³C NMR (Carbon NMR) | C=O ~190-200 ppm (quartet, ²JCF), CF₃ ~115-120 ppm (quartet, ¹JCF), CH₃ ~25-30 ppm |

| ¹⁹F NMR (Fluorine NMR) | Singlet, ~ -75 to -80 ppm (vs. CFCl₃) |

| Mass Spectrometry (EI) | M⁺ at m/z = 180, fragments at m/z = 111 ([M-CF₃]⁺), 69 ([CF₃]⁺), 43 ([CH₃CO]⁺) |

Note: NMR chemical shifts are predictions and may vary depending on the solvent and reference standard used.

Safety and Handling

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.

-

Trifluoroacetic Anhydride: This reagent is corrosive and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

1,1,1,4,4,4-Hexafluoro-2-butanone: The product is expected to be volatile and may be an irritant. Handle in a fume hood.

-

General Precautions: Always wear appropriate personal protective equipment. A thorough risk assessment should be conducted before starting any chemical synthesis.

Conclusion

The synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone via the Grignard reaction with trifluoroacetic anhydride is a feasible and effective laboratory-scale method. The key to a successful synthesis lies in the meticulous control of reaction parameters, particularly temperature and stoichiometry, to minimize the over-addition side reaction. This guide provides a robust framework for researchers to produce this valuable fluorinated building block, enabling further exploration of its utility in various fields of chemical science.

References

-

Camps, F., et al. (1988). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Journal of Medicinal Chemistry, 31(12), 2347-2352. Available at: [Link]

-

Hatano, M., et al. (2010). Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 75(15), 5008-5016. Available at: [Link]

-

Baxendale, I. R., & Ley, S. V. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199. Available at: [Link]

-

Shimizu, T., et al. (2015). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 19(7), 859-865. Available at: [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from: [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of Hexafluorinated Butanones

Abstract

Hexafluorinated butanones are a class of organofluorine compounds with significant potential in pharmaceuticals, agrochemicals, and materials science.[1] Their unique properties, largely dictated by the strong carbon-fluorine bonds, necessitate a thorough understanding of their thermochemical characteristics.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the experimental and computational methodologies for determining the core thermochemical properties of hexafluorinated butanones, including enthalpy of formation, heat capacity, and bond dissociation energies. In the absence of extensive direct experimental data for this specific class of molecules, this guide focuses on the established principles and state-of-the-art techniques applicable to fluorinated ketones, offering a "how-to" framework for their characterization.

Introduction: The Significance of Thermochemical Data for Hexafluorinated Butanones

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties.[3] In the case of butanones, hexafluorination is expected to lead to increased thermal stability, altered reactivity, and unique intermolecular interactions. Accurate thermochemical data is paramount for:

-

Reaction Engineering and Safety: Predicting the heat release or absorption in chemical reactions is crucial for safe process design and scale-up.

-

Computational Modeling: Reliable experimental data is essential for validating and parameterizing computational models used in drug discovery and materials design.

-

Understanding Chemical Reactivity: Bond dissociation energies provide fundamental insights into reaction mechanisms and the stability of chemical species.[4]

However, the high electronegativity of fluorine and the strength of the C-F bond present significant challenges to both experimental and computational thermochemical studies.[2]

Experimental Determination of Thermochemical Properties

The extreme reactivity of many organofluorine compounds necessitates specialized experimental techniques to ensure accurate and safe measurements.

Enthalpy of Formation: The Power of Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For highly fluorinated organic compounds, traditional oxygen bomb calorimetry can be unreliable due to incomplete combustion and the formation of corrosive byproducts like hydrogen fluoride (HF).[5] Therefore, more robust methods are required.

This technique is a significant advancement for the combustion calorimetry of organofluorine compounds.[5] By continuously rotating the bomb after combustion, a homogeneous and well-defined final state is achieved, which is crucial for accurate measurements.

Experimental Protocol for Rotating-Bomb Calorimetry:

-

Sample Preparation: A precisely weighed liquid sample of the hexafluorinated butanone is encapsulated in a combustible container, often made of a material with a well-known heat of combustion.

-

Bomb Charging: The bomb, typically constructed from corrosion-resistant materials like nickel, is charged with high-purity oxygen to a specific pressure.[6] A small, known amount of water is often added to the bomb to ensure that the hydrofluoric acid formed is in a defined aqueous state.[5]

-

Combustion: The sample is ignited, and the temperature rise of the surrounding water in the calorimeter is meticulously measured.

-

Post-Combustion Analysis: The bomb is cooled, and the contents are carefully analyzed to quantify the amounts of carbon dioxide, hydrofluoric acid, and any unburned starting material or side products. This step is critical for correcting the raw calorimetric data.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the calibrated heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, incorporating the known enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HF).

Causality in Experimental Design: The choice of a rotating bomb is dictated by the need to ensure all gaseous products, particularly the highly soluble HF, fully dissolve in the bomb solution to reach a well-defined thermodynamic state.[5] The use of corrosion-resistant materials is essential to prevent unwanted side reactions with the bomb walls.

Diagram of a Rotating-Bomb Calorimetry Workflow

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

For gaseous or highly volatile fluorinated compounds, fluorine flame calorimetry offers a direct route to measuring the heat of reaction with elemental fluorine.[7][8] In this technique, a controlled flow of the hexafluorinated butanone vapor would be reacted with an excess of fluorine gas in a specially designed burner within a calorimeter.[9][10] The heat evolved is measured, and from the known stoichiometry of the reaction, the enthalpy of reaction can be determined.

Heat Capacity

The heat capacity (Cp) of a substance, which describes the amount of heat required to raise its temperature, is a critical parameter for many thermodynamic calculations.

Experimental Protocol for Measuring Liquid Heat Capacity:

-

Differential Scanning Calorimetry (DSC): DSC is a widely used technique for measuring the heat capacity of liquids and solids.[11] A small, precisely weighed sample of the hexafluorinated butanone is placed in a sample pan, with an empty pan used as a reference. The instrument measures the difference in heat flow to the sample and reference as they are subjected to a controlled temperature program.

-

Drop Calorimetry: This method involves heating the sample to a known temperature and then dropping it into a calorimeter at a lower, known temperature.[12] The resulting temperature change in the calorimeter allows for the calculation of the heat capacity of the sample. For corrosive substances like fluorinated compounds, the sample is often encapsulated in an inert container.[12]

Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change when a bond is broken homolytically. It is a fundamental measure of bond strength.

Mass Spectrometry-Based Methods:

Mass spectrometry is a powerful tool for determining BDEs.[13] One common approach involves measuring the appearance energy of a fragment ion.

Experimental Protocol for Appearance Energy Measurement:

-

Ionization: A beam of hexafluorinated butanone molecules is introduced into the mass spectrometer and ionized, typically by electron impact or photoionization.

-

Fragmentation: The energy of the ionizing electrons or photons is gradually increased until a specific fragment ion appears. For example, to determine the C-C bond dissociation energy adjacent to the carbonyl group, one would monitor for the appearance of the corresponding acylium ion.

-

Appearance Energy Determination: The minimum energy required to form the fragment ion is the appearance energy (AE).

-

BDE Calculation: The BDE can be calculated from the appearance energy and the ionization energies of the fragments.

Computational Determination of Thermochemical Properties

In parallel with experimental methods, computational chemistry offers a powerful and often more accessible means of predicting thermochemical properties.[14] For organofluorine compounds, high-level theoretical methods are necessary to accurately account for the complex electronic effects of fluorine.

High-Accuracy Composite Methods

For reliable prediction of enthalpies of formation, composite methods like the Gaussian-n (Gn) theories (e.g., G4) and the correlation consistent composite approach (ccCA) are often employed.[15][16] These methods approximate a very high-level calculation by combining the results of several lower-level calculations, providing a good balance between accuracy and computational cost.

Computational Workflow for G4 Theory:

-

Geometry Optimization: The molecular geometry of the hexafluorinated butanone is optimized at a lower level of theory, typically with density functional theory (DFT) using a functional like B3LYP.[17]

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to a highly accurate electronic energy.

-

Enthalpy of Formation Calculation: The enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme. The isodesmic approach, where the number and types of bonds are conserved on both sides of the reaction, is generally preferred as it allows for a greater cancellation of errors.

Diagram of a Computational Workflow for Enthalpy of Formation

Caption: A typical computational workflow for determining the enthalpy of formation using a composite method.

Density Functional Theory (DFT)

While less accurate than composite methods for absolute enthalpies, DFT is a powerful tool for calculating other properties and for studying reaction mechanisms.[18][19] Functionals like B3LYP and M06-2X, when paired with appropriate basis sets (e.g., 6-311+G(d,p)), can provide reliable geometries, vibrational frequencies, and relative energies.[14] For calculations in solution, implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be employed.[20]

Table 1: Summary of Recommended Methodologies

| Thermochemical Property | Primary Experimental Method | Primary Computational Method | Key Considerations |

| Enthalpy of Formation | Rotating-Bomb Calorimetry | G4 or ccCA with Isodesmic Reactions | Complete combustion and accurate product analysis are crucial for experimental work. High-level theory is needed for computational accuracy. |

| Heat Capacity | Differential Scanning Calorimetry (DSC) | DFT with Vibrational Analysis | Proper calibration of the DSC instrument is essential. Anharmonicity can affect computational results. |

| Bond Dissociation Energy | Mass Spectrometry (Appearance Energy) | High-Level Ab Initio or DFT | Accurate ionization energies of fragments are needed for experimental determination. The choice of DFT functional is critical for computational accuracy. |

Conclusion and Future Outlook

The thermochemical properties of hexafluorinated butanones are critical for their safe and effective application. While direct experimental data remains scarce, this guide has outlined the robust experimental and computational methodologies that can be employed for their determination. A synergistic approach, where high-level computational predictions are validated by targeted, specialized experiments, will be the most effective path forward in building a comprehensive thermochemical database for this important class of compounds. Such a database will undoubtedly accelerate innovation in the fields of drug discovery, materials science, and beyond.

References

- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). A new fluorine bomb calorimeter. The Journal of Physical Chemistry, 60(11), 1523-1527.

- Gaune-Escard, M. (2006). Drop calorimetry. In Handbook of Thermal Analysis and Calorimetry (Vol. 4, pp. 237-276). Elsevier.

- Good, W. D., & Scott, D. W. (1962). Combustion in a bomb of organic compounds containing fluorine. Pure and Applied Chemistry, 5(2-4), 715-724.

- Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion calorimetry of organic fluorine compounds by a rotating-bomb method. The Journal of Physical Chemistry, 60(8), 1080-1089.

- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Simmie, J. M., & Curran, H. J. (2009). A critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Physical Chemistry A, 113(3), 486-503.

- King, R. C., & Armstrong, G. T. (1970). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 74A(6), 769–779.

- Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.

- Petersson, G. A., & Frisch, M. J. (2011). Exploring the limits of accuracy in quantum chemistry: The G4 and G4(MP2) methods. Journal of Chemical Physics, 134(11), 114104.

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

- Armstrong, G. T., & Jessup, R. S. (1960). Combustion calorimetry with fluorine: constant pressure flame calorimetry. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 64A(1), 49–59.

- Sarge, S. M., Höhne, G. W. H., & Cammenga, H. K. (1994). The calibration of scanning calorimeters. Thermochimica Acta, 247(2), 129-168.

- Good, W. D., & Månsson, M. (1966). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. Pure and Applied Chemistry, 13(4), 551-558.

- Jessup, R. S., McCulloh, K. E., & Armstrong, G. T. (1955). Fluorine flame calorimetry. I. The heat of formation of hydrogen fluoride at 25 C. Journal of Research of the National Bureau of Standards, 55(1), 17–23.

- Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.

- Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab initio calculation of vibrational absorption and circular dichroism spectra using density functional force fields. The Journal of Physical Chemistry, 98(45), 11623-11627.

- Rollet, A. L., & Le Coz, E. (2006). Measuring the configurational heat capacity of liquids. The Journal of Chemical Physics, 125(14), 144501.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Hudzik, J. M., & Bozzelli, J. W. (2012). Thermochemistry and bond dissociation energies of ketones. The Journal of Physical Chemistry A, 116(1), 75-89.

-

Parr Instrument Company. (n.d.). Oxygen Bomb Calorimetry. Retrieved from [Link]

- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.

- Sahnoun, R., Koyama, M., Miyamoto, A., & Dande, P. S. (2005). Calculation of the isobaric heat capacities of the liquid and solid phase of organic compounds at and around 298.15 K based on their “true” molecular volume.

- King, R. C., & Armstrong, G. T. (1970). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 74A(6), 769.

- Parr Instrument Company. (n.d.).

- Dean, J. A. (Ed.). (1999). Lange's handbook of chemistry. McGraw-Hill.

- Laali, K. K. (Ed.). (2020). Organofluorine Chemistry: Recent Advances. Molecules, 25(18), 4181.

- Thermtest, Inc. (2020).

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.

- ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube.

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermochemistry and bond dissociation energies of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iupac.org [publications.iupac.org]

- 6. scispace.com [scispace.com]

- 7. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. egusphere.copernicus.org [egusphere.copernicus.org]

- 19. researchgate.net [researchgate.net]

- 20. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1,1,4,4,4-Hexafluoro-2-butanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,4,4,4-Hexafluoro-2-butanone, a fluorinated ketone with the chemical formula C₄H₂F₆O, represents a unique molecular scaffold of significant interest in various scientific disciplines. The presence of two trifluoromethyl groups flanking a carbonyl moiety imparts distinct physicochemical properties that render it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of its synthesis, key properties, spectroscopic signature, and diverse applications, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.

Physicochemical and Safety Data

A foundational understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Key Physical Properties

| Property | Value |

| CAS Number | 400-49-7[1][2][3][4][5] |

| Molecular Formula | C₄H₂F₆O[1][2][3][4] |

| Molecular Weight | 180.05 g/mol [1][2] |

| Melting Point | -56 °C |

| Boiling Point | 54.2 °C |

Safety and Handling

1,1,1,4,4,4-Hexafluoro-2-butanone is a chemical that requires careful handling to ensure laboratory safety. It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6][7] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6]

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[6][7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][7]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Storage: Store containers of 1,1,1,4,4,4-Hexafluoro-2-butanone tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Synthetic Methodologies

While a singular, historically documented "discovery" of 1,1,1,4,4,4-Hexafluoro-2-butanone is not readily apparent in the scientific literature, its synthesis can be approached through established methods in organofluorine chemistry. The primary challenge lies in the controlled introduction of the two trifluoromethyl groups adjacent to a carbonyl functional group.

Conceptual Synthetic Pathways

The synthesis of fluorinated ketones is a well-established field, with several general methods that can be adapted for the preparation of 1,1,1,4,4,4-Hexafluoro-2-butanone.[8][9][10][11]

Caption: A plausible synthetic route to 1,1,1,4,4,4-Hexafluoro-2-butanone.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the synthesis of a fluorinated ketone, which could be adapted for 1,1,1,4,4,4-Hexafluoro-2-butanone. This is a conceptual workflow and would require optimization for this specific target molecule.

Step 1: Acylation of a Trifluoromethyl Precursor

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable trifluoromethyl-containing starting material in an anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of a trifluoroacetylating agent, such as trifluoroacetic anhydride, via the dropping funnel.[12][13][14]

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield the pure 1,1,1,4,4,4-Hexafluoro-2-butanone.

Spectroscopic Characterization

The structural elucidation of 1,1,1,4,4,4-Hexafluoro-2-butanone relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,1,4,4,4-Hexafluoro-2-butanone is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. This peak is typically observed in the region of 1715-1740 cm⁻¹. The presence of the C-F bonds will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons on the carbon adjacent to the carbonyl group. The chemical shift of this peak would be influenced by the electron-withdrawing effects of the carbonyl and the two trifluoromethyl groups, likely appearing in the downfield region.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon environments. The carbonyl carbon will exhibit a characteristic resonance at a low field (downfield), typically in the range of 205-220 ppm. The carbons of the trifluoromethyl groups will also have unique chemical shifts, and the C-F coupling will result in splitting of these signals.

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the trifluoromethyl groups. A single resonance is expected for the six equivalent fluorine atoms, and its chemical shift will be characteristic of a CF₃ group adjacent to a carbonyl.

Mass Spectrometry (MS)

The mass spectrum of 1,1,1,4,4,4-Hexafluoro-2-butanone under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 180.05. Fragmentation patterns would likely involve the loss of a trifluoromethyl radical (CF₃•) to give a prominent peak at m/z = 111, and the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the trifluoroacetyl cation (CF₃CO⁺) at m/z = 97.

Applications in Research and Development

The unique electronic and steric properties of 1,1,1,4,4,4-Hexafluoro-2-butanone make it a versatile tool in several areas of chemical research.

Building Block in Organic Synthesis

The carbonyl group of 1,1,1,4,4,4-Hexafluoro-2-butanone is susceptible to nucleophilic attack, allowing for the synthesis of a variety of fluorinated derivatives. This makes it a valuable precursor for the introduction of the 1,1,1,4,4,4-hexafluorobut-2-yl moiety into organic molecules. Such fluorinated groups can significantly alter the biological activity, metabolic stability, and lipophilicity of parent compounds, which is of particular interest in drug discovery and agrochemical research.

Solvent Properties

Fluorinated ketones can exhibit unique solvent properties, including high thermal stability and low flammability. While specific studies on 1,1,1,4,4,4-Hexafluoro-2-butanone as a solvent are limited, its structure suggests it could be a useful medium for reactions involving fluorinated compounds or as a specialized cleaning solvent in certain industrial applications.

Precursor to Fluorinated Polymers and Materials

The reactivity of the ketone functional group can be exploited to synthesize monomers for the production of fluorinated polymers. These polymers often possess desirable properties such as high thermal and chemical resistance, low surface energy, and unique optical properties, making them suitable for a range of high-performance applications.

Caption: Key application areas for 1,1,1,4,4,4-Hexafluoro-2-butanone.

Conclusion

1,1,1,4,4,4-Hexafluoro-2-butanone is a fluorinated ketone with significant potential in synthetic chemistry and materials science. While its historical discovery is not well-documented, its synthesis is achievable through established organofluorine chemistry methodologies. Its unique structural features, characterized by two trifluoromethyl groups, give rise to distinct physicochemical and spectroscopic properties. As the demand for advanced fluorinated materials and pharmaceuticals continues to grow, the utility of 1,1,1,4,4,4-Hexafluoro-2-butanone as a versatile building block is poised to expand, offering researchers and developers a valuable tool for innovation.

References

-

Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]

-

Isoimide formation by trifluoroacetic anhydride and triethylamine? ResearchGate. (2017-04-08). [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Davis, F. A., & Kasu, P. V. N. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 31(2), 125-143. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

1,1,1,4,4,4-hexafluorobutan-2-one. ChemIndex. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]

-

Trifluoroacetic anhydride. Wikipedia. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PMC. [Link]

-

Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. ResearchGate. [Link]

-

Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. ResearchGate. [Link]

-

(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Semantic Scholar. [Link]

-

Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. (2019-06-05). [Link]

-

Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. Oreate AI Blog. (2026-01-08). [Link]

Sources

- 1. 400-49-7 1,1,1,4,4,4-hexafluorobutan-2-one >>4>>CAS>>CAS [cas.yaoshang68.com]

- 2. 1,1,1,4,4,4-HEXAFLUORO-2-BUTANONE CAS#: 400-49-7 [m.chemicalbook.com]

- 3. 400-49-7 | 1,1,1,4,4,4-hexafluorobutan-2-one [chemindex.com]

- 4. 400-49-7 CAS MSDS (1,1,1,4,4,4-HEXAFLUORO-2-BUTANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. More information about suppliers of 1,1,1,4,4,4-Hexafluoro-2-Butanone (CAS # 400-49-7) [chemblink.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. scispace.com [scispace.com]

- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 12. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

Foreword: The Imperative of Purity in Advanced Chemical Applications

An In-depth Technical Guide for the Comprehensive Purity Analysis of 1,1,1,4,4,4-Hexafluoro-2-butanone

In the realms of pharmaceutical development, materials science, and specialized research, the starting materials' integrity is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 1,1,1,4,4,4-Hexafluoro-2-butanone, a fluorinated ketone with unique solvent properties and utility as a chemical intermediate, is a prime example of a compound where purity is paramount.[1][2] Its highly fluorinated structure imparts desirable characteristics such as high density, low surface tension, and specific solvency power, making it a valuable tool for chemists. However, these same properties can present unique challenges in its purification and subsequent purity analysis.

This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for assessing the purity of 1,1,1,4,4,4-Hexafluoro-2-butanone. We will move beyond simple procedural lists to explore the causality behind analytical choices, establishing a self-validating system of orthogonal methods to ensure the highest degree of confidence in your material's quality.

Understanding the Analyte: Physicochemical Profile

A thorough understanding of the physical and chemical properties of 1,1,1,4,4,4-Hexafluoro-2-butanone is the first step in designing a successful analytical strategy. These properties dictate the appropriate techniques for separation and detection.

| Property | Value | Source |

| Chemical Formula | C₄H₂F₆O | [1][3] |

| Molar Mass | 180.05 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 81-83 °C | [1] |

| Density | ~1.39 g/mL | [1] |

| Solubility | Miscible with organic solvents | [1] |

Anticipating the Unknown: Potential Impurities

A crucial aspect of purity analysis is not just quantifying the main component but also identifying and quantifying potential impurities. These can arise from the synthetic route, degradation, or storage. Common synthetic pathways may introduce specific impurities that a well-designed analytical protocol can target.[4][5]

| Impurity Class | Specific Examples | Potential Origin |

| Isomeric Impurities | Geometric isomers (E/Z) of related butenes if synthesis involves elimination steps. | Incomplete reaction or side reactions during synthesis.[6] |

| Starting Materials | Unreacted precursors (e.g., halogenated butenes). | Incomplete conversion during synthesis.[6] |

| Reaction Byproducts | Other halogenated or fluorinated organic compounds. | Side reactions, such as those seen in the synthesis of similar compounds like hexafluoro-2-butene.[4] |

| Residual Solvents | Acetonitrile, Dimethylformamide (DMF), Heptane, etc. | Solvents used during reaction or purification steps. |

| Water | H₂O | Atmospheric moisture, incomplete drying, or reaction byproduct. |

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. A robust, self-validating system relies on the application of orthogonal methods—techniques that measure purity based on different chemical or physical principles. This approach ensures that an impurity missed by one method is likely to be detected by another.[7][8][]

Caption: Orthogonal workflow for purity analysis of 1,1,1,4,4,4-Hexafluoro-2-butanone.

Core Methodologies: Protocols and Rationale

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Expertise & Experience: Gas chromatography is the premier technique for analyzing volatile and semi-volatile organic compounds.[10] Its high resolving power makes it ideal for separating the target compound from structurally similar impurities. For fluorinated compounds, the choice of column and detector is critical for achieving accurate results.[11][12]

Trustworthiness: Purity is typically determined by area percent, assuming all components have a similar response factor with a Flame Ionization Detector (FID). For ultimate confidence and impurity identification, coupling GC with a Mass Spectrometer (GC-MS) is non-negotiable.[13] This provides both retention time and mass spectral data for unambiguous peak identification.

Experimental Protocol: GC-MS for Impurity Profiling

-

Sample Preparation: Prepare a dilute solution of the 1,1,1,4,4,4-Hexafluoro-2-butanone sample (~1000 ppm) in a high-purity solvent such as ethyl acetate or hexane.

-

Instrumentation:

-

GC System: Agilent 8890 or equivalent.

-

Column: A non-polar column such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) is an excellent starting point due to its versatility.[14]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Detector: Mass Selective Detector (MSD) operating in Electron Ionization (EI) mode.

-

Mass Range: Scan from m/z 35 to 400.

-

-

Data Analysis:

-

Integrate all peaks in the total ion chromatogram (TIC).

-

Calculate the area percent of the main peak relative to the total area of all peaks.

-

Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

-

Quantitative NMR (qNMR): The Primary Standard Method

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information. More importantly, quantitative NMR (qNMR) is a primary ratio method, allowing for the determination of purity without a certified reference standard of the analyte itself.[7][15] This is particularly powerful for novel or specialized compounds. For 1,1,1,4,4,4-Hexafluoro-2-butanone, both ¹H and ¹⁹F NMR are essential. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it excellent for resolving different fluorine-containing species.[16]

Trustworthiness: The signal intensity in NMR is directly proportional to the number of nuclei, making it inherently quantitative. By using a certified internal standard of known purity and weight, the purity of the analyte can be calculated with high accuracy and precision.[17] This method is orthogonal to chromatography, and agreement between GC and qNMR results provides very high confidence in the assigned purity value.[7]

Experimental Protocol: ¹⁹F qNMR for Absolute Purity Determination

-

Internal Standard (IS) Preparation: Accurately prepare a stock solution of a certified internal standard. Trifluoroacetic acid (TFA) is a suitable choice for ¹⁹F NMR.[16][17] The concentration must be known precisely.

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the 1,1,1,4,4,4-Hexafluoro-2-butanone sample into an NMR tube.

-

Accurately add a known volume of the internal standard stock solution to the NMR tube.

-

Add a suitable deuterated solvent (e.g., Acetone-d₆ or CDCl₃) to the required volume.

-

-

Instrumentation & Acquisition:

-

Spectrometer: Bruker 400 MHz Avance III or equivalent.

-

Nucleus: ¹⁹F.

-

Pulse Program: A simple 90° pulse-acquire sequence.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30s is often a safe starting point). This is critical for accurate quantification.

-

Scans: Acquire a sufficient number of scans for a high signal-to-noise ratio (e.g., 16-64 scans).

-

-

Data Analysis:

-

Apply appropriate processing (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the well-resolved signals of the analyte (e.g., the -CF₃ groups) and the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of nuclei per molecule for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the internal standard

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The Identity Check

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the identity of a compound by identifying its functional groups.[18] For 1,1,1,4,4,4-Hexafluoro-2-butanone, the key is to confirm the presence of the ketone carbonyl group and the C-F bonds, and the absence of unexpected functionalities (e.g., an -OH band which could indicate hydration or an alcohol impurity).

Trustworthiness: While not a primary quantitative tool for high-purity materials, FTIR serves as a crucial qualitative check. The "fingerprint region" (<1500 cm⁻¹) is unique to the molecule and can quickly reveal gross contamination or a misidentified sample.[19]

Experimental Protocol: Identity Confirmation via ATR-FTIR

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Instrumentation: Bruker Invenio-R or equivalent FTIR spectrometer with a diamond ATR accessory.[20]

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis:

-

Confirm the presence of a strong, sharp absorption band characteristic of a ketone C=O stretch between 1700-1725 cm⁻¹.[19][21]

-

Confirm the presence of strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of C-F stretching.

-

Verify the absence of a broad band around 3200-3600 cm⁻¹, which would indicate O-H bonds.

-

Compare the fingerprint region to a reference spectrum if available.

-

Karl Fischer Titration: The Definitive Water Measurement

Expertise & Experience: Water is a common and often detrimental impurity. Karl Fischer (KF) titration is the gold standard for its quantification, offering high accuracy and precision from ppm to percent levels.[8]

Trustworthiness: The stoichiometry of the Karl Fischer reaction is well-defined, making it a highly reliable and specific method for water determination. It provides a quantitative value that is orthogonal to both chromatographic and spectroscopic methods.

Experimental Protocol: Coulometric Karl Fischer

-

Instrumentation: A coulometric Karl Fischer titrator is suitable for the expected low water content.

-

Sample Preparation: Accurately inject a known weight or volume of the sample directly into the titration cell.

-

Analysis: The instrument automatically titrates the water and calculates the content.

-

Data Analysis: Report the water content in ppm or weight percent.

Visualizing the Decision Process

The choice of follow-up analysis often depends on the initial findings.

Caption: Decision tree for selecting secondary analytical techniques.

Safety and Handling

As with all fluorinated compounds and laboratory chemicals, proper handling is essential.[22]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[23]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side shields or goggles.[23][24]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[23][25]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release vapors into the atmosphere or pour into drains.[22][23]

Conclusion

The purity analysis of 1,1,1,4,4,4-Hexafluoro-2-butanone demands a meticulous and multi-faceted approach. A strategy built on the orthogonal pillars of chromatography (GC-MS) and spectroscopy (qNMR), supplemented by specific tests for identity (FTIR) and water content (Karl Fischer), constitutes a self-validating system. This framework provides the highest degree of confidence, ensuring that the material meets the stringent requirements for high-stakes applications in research and development. By understanding the "why" behind each analytical choice, scientists can move beyond routine testing to a state of true analytical assurance.

References

-

Jin, B. et al. (n.d.). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. Journal of Analytical Atomic Spectrometry. [Link]

-

Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. (n.d.). Semantic Scholar. [Link]

-

Zenkevich, I. G., Makarov, A. A., & Klyuev, N. A. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry. [Link]

-

Taniyasu, S. et al. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH. [Link]

-

1,1,1,4,4,4-hexafluoro-2-butanone at Best Price in Vapi, Gujarat | Triveni Interchem Pvt. Ltd. (n.d.). TradeIndia. [Link]

-

Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. [Link]

-

Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. (n.d.). Scribd. [Link]

-

1,1,1,4,4,4-Hexafluoro-2-butene Safety Data Sheet. (n.d.). MsdsDigital.com. [Link]

-

Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (n.d.). Semantic Scholar. [Link]

-

2-Butanone Safety Data Sheet. (2024). Fisher Scientific. [Link]

-

Solvent cleaning: F-gas controls. (n.d.). NetRegs. [Link]

-

A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PubMed. [Link]

-

Dahlin, J. L., & Walters, M. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]

-

Fluorinated Solvents. (n.d.). SAFECHEM. [Link]

-

FTIR Testing. (n.d.). Air Hygiene. [Link]

-

The advantages of using fluorinated solvents for your vapour degreasing process. (2023). Fraser Technologies. [Link]

-

Process for making 1,1,1,4,4,4-hexafluoro-2-butene. (2009). ResearchGate. [Link]

-

Identity determination and purity testing. (n.d.). ChemCon GmbH. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). ResearchGate. [Link]

-

Personnel certification for recycling of solvents containing F-gases. (n.d.). Naturvårdsverket. [Link]

-

Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. (n.d.). ResearchGate. [Link]

-

Fluorinated Solvents. (n.d.). AGC Chemicals Europe. [Link]

-

Infrared spectrum of butanone. (n.d.). Doc Brown's Chemistry. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

-

The Fitness for Purpose of Analytical Methods. (2014). Eurachem. [Link]

-

Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). NIH. [Link]

Sources

- 1. 1,1,1,4,4,4-hexafluoro-2-butanone at Best Price in Vapi, Gujarat | Triveni Interchem Pvt. Ltd. [tradeindia.com]

- 2. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]

- 3. 1,1,1,4,4,4-HEXAFLUORO-2-BUTANONE CAS#: 400-49-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identity determination and purity testing [chemcon.com]

- 10. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. airhygiene.com [airhygiene.com]

- 19. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Solvent cleaning: F-gas controls | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.co.uk [fishersci.co.uk]

- 25. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Methodological & Application

Application Notes & Protocols: The Emerging Role of 1,1,1,4,4,4-Hexafluoro-2-butanone as a Specialty Solvent in Modern Organic Synthesis

Abstract

The pursuit of novel solvents is a cornerstone of advancing chemical synthesis, enabling new reactivities and improving process efficiencies. This guide provides an in-depth technical overview of 1,1,1,4,4,4-Hexafluoro-2-butanone, a fluorinated ketone with a unique constellation of properties poised to address challenges in modern organic synthesis. Due to the structural dominance of its two trifluoromethyl groups, its behavior can be contextualized by comparing it with the well-established fluorinated solvent, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). This document details its physicochemical properties, safety protocols, and rationale for its use, and provides detailed protocols for its potential application in key synthetic transformations.

Introduction to 1,1,1,4,4,4-Hexafluoro-2-butanone: A Profile

1,1,1,4,4,4-Hexafluoro-2-butanone (CAS No. 400-49-7) is a colorless liquid whose chemical identity is defined by a four-carbon backbone, a ketone functional group at the 2-position, and trifluoromethyl groups at the 1 and 4 positions.[1] This high degree of fluorination is the primary determinant of its unique solvent characteristics.

The electron-withdrawing nature of the six fluorine atoms creates a highly polar molecule with a low propensity for acting as a nucleophile, making it an intriguing medium for reactions involving sensitive electrophiles or cationic intermediates. While literature specifically detailing its use as a solvent is emerging, its properties suggest it can function as a valuable alternative to both conventional polar aprotic solvents and other fluorinated solvents like HFIP.[2][3]

Physicochemical & Safety Data

A comprehensive understanding of a solvent's physical properties and safety profile is non-negotiable for its implementation in a laboratory setting. The data below has been consolidated from authoritative safety data sheets and chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 400-49-7 | [1] |

| Molecular Formula | C₄H₂F₆O | [4] |

| Molecular Weight | 180.05 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | ~81-83 °C | [4] |

| Density | ~1.39 g/mL | [4] |

| Solubility | Miscible with many organic solvents. | [4][5] |

| Purity | Typically available at ≥97-99.5% | [4][6] |

Safety & Handling: Users must adhere to strict safety protocols when handling 1,1,1,4,4,4-Hexafluoro-2-butanone.

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (consult manufacturer data), safety goggles with side shields, and a lab coat.[7][8]

-

Inhalation: Avoid breathing vapors. If exposure limits are exceeded, a full-face respirator may be necessary.[7]

-

Spills: Absorb spills with an inert material and dispose of as hazardous chemical waste. Prevent entry into drains.[7]

-

Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[7]

Rationale for Use: The Synthetic Chemist's Perspective

The decision to employ a specialty solvent like 1,1,1,4,4,4-Hexafluoro-2-butanone is driven by the need to solve specific chemical challenges that common solvents cannot address. Its utility stems from a combination of properties derived from its heavily fluorinated structure.

-

High Polarity & Weak Nucleophilicity: The strong dipole moment created by the C-F bonds makes it an excellent solvent for polar molecules and for stabilizing charged intermediates in reaction mechanisms. Unlike traditional polar solvents like DMF or DMSO, the ketone's oxygen is sterically hindered and its basicity is significantly reduced by the adjacent CF₃ group, rendering the solvent weakly coordinating and non-nucleophilic. This is critical for reactions involving highly reactive cationic species that would otherwise be quenched by the solvent.

-

Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor. This property, while weaker than in non-fluorinated ketones, can be sufficient to solubilize substrates with hydrogen bond donor groups, such as alcohols or amines.

-

Enhanced Thermal & Chemical Stability: Fluorinated compounds often exhibit high thermal and chemical stability, allowing for reactions to be conducted at elevated temperatures without solvent degradation.[4]

-

Potential as a "Green" Alternative: Solvents are a major contributor to chemical waste.[9] The development of solvents with unique properties can enable new, more efficient synthetic routes, potentially reducing step counts and waste. While a full life-cycle analysis is needed, its potential to replace more hazardous solvents (e.g., chlorinated hydrocarbons) in certain applications aligns with the principles of green chemistry.[10]

Logical Workflow for Solvent Selection and Use

The following diagram outlines a logical workflow for researchers considering the use of 1,1,1,4,4,4-Hexafluoro-2-butanone.

Caption: Decision workflow for employing 1,1,1,4,4,4-Hexafluoro-2-butanone.

Application & Protocol: Baeyer-Villiger Oxidation of a Sterically Hindered Ketone

The Baeyer-Villiger oxidation transforms a ketone into an ester using a peroxyacid. The reaction is often sluggish with electron-deficient or sterically hindered ketones. A highly polar, non-participating solvent can accelerate the reaction by stabilizing the charged intermediates of the Criegee mechanism.

Rationale for using 1,1,1,4,4,4-Hexafluoro-2-butanone: Its high polarity can stabilize the Criegee intermediate, while its low nucleophilicity prevents it from competing with the desired rearrangement. This protocol is adapted from standard Baeyer-Villiger procedures with modifications for the specialty solvent.

Protocol 4.1: Oxidation of Adamantanone

Objective: To convert adamantanone to adamantanone lactone with high efficiency.

Materials:

-

Adamantanone (Substrate)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (Oxidant)

-

1,1,1,4,4,4-Hexafluoro-2-butanone (Solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfite (Na₂SO₃), 10% aqueous solution

-

Dichloromethane (DCM) for extraction

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve adamantanone (1.50 g, 10.0 mmol) in 1,1,1,4,4,4-Hexafluoro-2-butanone (20 mL). Stir until fully dissolved at room temperature (20-25 °C).

-

Reagent Addition: In small portions over 15 minutes, add m-CPBA (2.70 g, ~12.0 mmol, 1.2 equivalents) to the stirred solution. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.

-

Reaction Monitoring: Attach a reflux condenser and heat the reaction mixture to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is expected to reach completion within 4-8 hours.

-

Work-up - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to neutralize excess acid.

-

Work-up - Peroxide Removal: Add 10% Na₂SO₃ solution dropwise until a test with starch-iodide paper indicates no remaining peroxides.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Causality Note: The high density of the fluorinated solvent means it may not form a distinct lower layer with the aqueous phase as expected with DCM. The addition of a less dense extraction solvent like DCM is crucial for efficient product recovery.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure adamantanone lactone.

Future Outlook & Advanced Applications

The unique properties of 1,1,1,4,4,4-Hexafluoro-2-butanone make it a candidate for several advanced applications currently dominated by HFIP, particularly where an aprotic environment is beneficial.

-

Peptide Synthesis: HFIP is widely used to dissolve and handle aggregated peptides.[3] The aprotic nature of the butanone derivative could be advantageous in automated peptide synthesis where acidic protons can interfere with certain coupling reagents or protecting groups.

-

Cationic Polymerization: Its ability to stabilize carbocations without quenching them makes it a promising medium for initiating and controlling cationic polymerization reactions.

-

Electrophilic Aromatic Substitution: For reactions involving highly reactive electrophiles (e.g., Friedel-Crafts on deactivated rings), this solvent could provide the necessary polarity to promote the reaction while remaining inert.

Conclusion

1,1,1,4,4,4-Hexafluoro-2-butanone represents a compelling, albeit under-explored, addition to the synthetic chemist's toolkit. Its combination of high polarity, low nucleophilicity, and thermal stability positions it as a powerful problem-solving solvent for challenging transformations. By understanding its fundamental properties and drawing logical parallels with well-studied fluorinated analogues like HFIP, researchers can strategically deploy this solvent to unlock new reactivity and enhance the efficiency of critical chemical processes in pharmaceutical development and beyond.

References

-

MSDS80033 HEXAFLUORO 2- BUTENE - MsdsDigital.com. Available at: [Link]

-

Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene - ResearchGate. Available at: [Link]

-